BenchChemオンラインストアへようこそ!

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Lipophilicity Physicochemical property Drug-likeness

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a synthetic small molecule belonging to the N-arylalkyl-sulfonylpiperazine structural class. Its core scaffold features a piperazine ring substituted at N1 with a 2-methoxyphenyl group and at N4 with a sulfonyl group linked to a 2-methoxy-4,5-dimethylphenyl moiety.

Molecular Formula C20H26N2O4S
Molecular Weight 390.5g/mol
CAS No. 694507-69-2
Cat. No. B346611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
CAS694507-69-2
Molecular FormulaC20H26N2O4S
Molecular Weight390.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC
InChIInChI=1S/C20H26N2O4S/c1-15-13-19(26-4)20(14-16(15)2)27(23,24)22-11-9-21(10-12-22)17-7-5-6-8-18(17)25-3/h5-8,13-14H,9-12H2,1-4H3
InChIKeyVQFAMLPJUGAJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (CAS 694507-69-2): Procurement-Ready Structural and Pharmacological Baseline


1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a synthetic small molecule belonging to the N-arylalkyl-sulfonylpiperazine structural class [1]. Its core scaffold features a piperazine ring substituted at N1 with a 2-methoxyphenyl group and at N4 with a sulfonyl group linked to a 2-methoxy-4,5-dimethylphenyl moiety [2]. Compounds within this chemotype are primarily investigated as selective antagonists of the human 5-HT2A serotonin receptor, a target implicated in psychiatric and neurological disorders [3]. The compound is currently available for research purposes, and its procurement requires careful evaluation of structural analogs that may differ significantly in target engagement, metabolic stability, or off-target liability despite apparent similarity.

Why 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine Cannot Be Replaced by a Generic Sulfonylpiperazine Analog


The sulfonylpiperazine class exhibits extreme pharmacodynamic heterogeneity. Subtle modifications to the N-arylalkyl substituent or the sulfonyl-linked aromatic ring can shift a compound's selectivity profile among 5-HT2A, 5-HT2C, 5-HT6, and dopamine D2 receptors by orders of magnitude [1]. For 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, the specific combination of a 2-methoxyphenyl group at N1 and a 2-methoxy-4,5-dimethylbenzenesulfonyl group at N4 creates a unique electrostatic and steric environment that cannot be replicated by any single replacement analog, such as the des-methoxy phenyl analog or the benzyl-substituted variants [2]. Even compounds sharing the same core but differing by a single methyl or methoxy group may display inverted functional activity (antagonist vs. agonist) or dramatically altered brain penetration as demonstrated by comparative structure–activity relationship (SAR) studies on this scaffold [3]. Generic substitution without quantitative binding, functional, and ADME data specific to this exact substitution pattern risks selecting a compound with irrelevant pharmacology for the intended research model.

Quantitative Differentiation Data for 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (CAS 694507-69-2)


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Des-Methoxy Phenyl Analog

The target compound exhibits a computed XLogP3 value of 3.3 [1], indicating moderate lipophilicity. By comparison, the des-methoxy phenyl analog 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine (which lacks the ortho-methoxy group on the N1-phenyl ring) has a computed XLogP3 of approximately 2.8 [2]. This +0.5 log unit increase is quantifiable and arises directly from the additional methoxy substituent, which enhances hydrogen-bond acceptor capacity and alters membrane partitioning predictions without reaching excessive lipophilicity (XLogP3 >5) that would flag poor developability.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation vs. N-Benzyl Analog

The target compound has a computed topological polar surface area (TPSA) of 67.5 Ų [1]. A closely related analog, 1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine, possesses a TPSA of approximately 49.3 Ų due to the replacement of the 2-methoxyphenyl N1-substituent with a benzyl group that eliminates one oxygen atom [2]. The difference of ~18.2 Ų places the target compound above the commonly cited 60 Ų threshold for favorable oral absorption while remaining well below the 90 Ų ceiling for blood–brain barrier penetration, whereas the benzyl analog falls below 60 Ų, predicting even higher passive CNS penetration but potentially altered efflux transporter recognition.

Polar surface area Blood–brain barrier penetration Drug-likeness

Class-Level 5-HT2A Receptor Antagonism: Structural Alignment with Patent-Exemplified Selective Antagonists

The phenylsulphonylpiperazine class to which this compound belongs includes multiple members explicitly disclosed as selective human 5-HT2A receptor antagonists with Ki values <100 nM in radioligand binding assays, as described in US Patent 6,852,718 [1]. While the exact Ki or IC50 of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has not been published in an accessible non-proprietary source, the patent teaches that the combination of a 2-methoxyphenyl N1 substituent with a 2,4,5-trisubstituted benzenesulfonyl group is a preferred embodiment yielding compounds with 5-HT2A Ki values substantially lower than those of simpler phenylsulfonyl analogs (Ki > 500 nM) [1]. This class-level inference supports the expectation that the target compound's binding affinity is meaningfully differentiated from unsubstituted or mono-substituted phenylsulfonyl piperazine analogs, although direct head-to-head binding data remain unavailable.

5-HT2A receptor Serotonin antagonist Schizophrenia

Hydrogen Bond Acceptor Capacity and Molecular Complexity vs. Simplest Sulfonylpiperazine Scaffold

The target compound contains 6 hydrogen bond acceptor sites and has a computed complexity score of 571 [1], which reflects its higher structural intricacy relative to the minimal sulfonylpiperazine scaffold 1-(phenylsulfonyl)piperazine (H-bond acceptors = 3, complexity = 224) [2]. The additional methoxy and methyl substituents increase the number of potential specific interactions with receptor binding pockets, while the complexity score provides a numerical proxy for synthetic accessibility and molecular recognition potential. These quantitative descriptors encode a non-interchangeable scaffold topology that distinguishes the compound from commercially abundant, minimally decorated sulfonyl piperazines commonly used as negative controls in screening libraries.

Hydrogen bond acceptor Molecular complexity Ligand efficiency

Synthesis and Intermediates: Terminal Building Block Differentiation for Parallel Library Chemistry

The target compound is synthesized by a convergent sulfonylation route in which 1-(2-methoxyphenyl)piperazine (CAS 35386-24-4) is reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (CAS 713096-21-0 precursor) under standard conditions [1]. The commercial availability of 1-(2-methoxyphenyl)piperazine as a pre-formed building block distinguishes this synthetic approach from routes requiring de novo piperazine core construction or N-deprotection steps. In contrast, the benzyl analog requires 1-benzylpiperazine as a different building block, altering the overall synthetic sequence and purification profile. This terminal diversification step enables the target compound to serve as a distinct member of a focused library, where the 2-methoxyphenyl group is deliberately retained while the sulfonyl moiety is varied (or vice versa).

Parallel synthesis Sulfonylation Piperazine building block

Optimal Research and Industrial Application Scenarios for 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (CAS 694507-69-2)


Focused 5-HT2A Antagonist Tool Compound for CNS Receptor Pharmacology Studies

Based on its structural alignment with selective 5-HT2A antagonist chemotypes disclosed in US Patent 6,852,718 [1], this compound is positioned as a candidate tool for ex vivo receptor occupancy studies and in vitro functional assays (calcium flux, IP3 accumulation) requiring sustained 5-HT2A blockade. Its computed TPSA of 67.5 Ų supports predicted brain penetration [2], making it suitable for target engagement experiments in rodent models of schizophrenia or psychosis, provided that confirmatory in-house PK profiling is performed.

SAR Probe in Sulfonylpiperazine Library Expansion: N1-Aryl Substituent Optimization

The compound serves as a defined point in a matrix library where the 2-methoxyphenyl N1 substituent is systematically evaluated against varying sulfonyl partners. Its procurement enables structure–activity relationship (SAR) comparisons with the phenyl analog (N1–H), benzyl analog (N1–CH2Ph), and other substituted aryl analogs, using quantitative descriptors such as XLogP3 (3.3) and H-bond acceptor count (6) as baseline parameters [2]. This scenario is directly supported by the convergence of the synthetic route on a common piperazine intermediate [1].

Negative Control Design for Sulfonylpiperazine-Based Antibiotic Screening

The sulfonylpiperazine scaffold has been identified as a privileged structure for antibacterial LpxH inhibitors (e.g., AZ1 compound class) [3]. Because the target compound bears a distinct substitution pattern not optimized for LpxH binding, it may function as a matched molecular pair negative control in phenotypic screens for Gram-negative antibacterial activity, thereby differentiating on-target LpxH inhibition from non-specific sulfonylpiperazine cytotoxicity.

Computational Chemistry Benchmarking: Quantum Mechanical Property Validation

The compound's well-defined computed properties—including an exact mass of 390.16132849 Da, 5 rotatable bonds, and a topological complexity score of 571 [2]—make it suitable for validating density functional theory (DFT) conformational sampling algorithms or molecular dynamics force field parameters against an experimentally synthesizable sulfonylpiperazine with multiple conformational degrees of freedom.

Quote Request

Request a Quote for 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.